4-[(2S)-2-Methylbutyl]-1,1'-biphenyl
Overview
Description
4-(2-Methylbutyl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 2-methylbutyl substituent at the 4-position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbutyl)-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods: Industrial production of 4-(2-Methylbutyl)-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylbutyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl core to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products:
Oxidation: Biphenyl ketones and carboxylic acids.
Reduction: Saturated biphenyl derivatives.
Substitution: Brominated and nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: 4-(2-Methylbutyl)-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives .
Medicine: Research is ongoing to explore the potential therapeutic applications of 4-(2-Methylbutyl)-1,1’-biphenyl and its derivatives in the treatment of various diseases .
Industry: In the industrial sector, 4-(2-Methylbutyl)-1,1’-biphenyl is used in the production of advanced materials, including polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 4-(2-Methylbutyl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Biphenyl: The parent compound of 4-(2-Methylbutyl)-1,1’-biphenyl, known for its use in the production of polychlorinated biphenyls (PCBs).
4-Phenyl-1,1’-biphenyl: A biphenyl derivative with a phenyl substituent at the 4-position.
4-(2-Ethylhexyl)-1,1’-biphenyl: A biphenyl derivative with a 2-ethylhexyl substituent at the 4-position.
Uniqueness: 4-(2-Methylbutyl)-1,1’-biphenyl is unique due to its specific substituent, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
1-(2-methylbutyl)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-3-14(2)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVHGHFGYMRTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546690 | |
Record name | 4-(2-Methylbutyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-28-2 | |
Record name | 4-(2-Methylbutyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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